molecular formula C8H12Cl2F3N3 B13901005 6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride

6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride

Cat. No.: B13901005
M. Wt: 278.10 g/mol
InChI Key: UOCMNJVICUNQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride is a compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours. After the reaction, the product is isolated through extraction and purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

Scientific Research Applications

6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Amino-4-(trifluoromethyl)pyridine

Uniqueness

6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both an aminoethyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12Cl2F3N3

Molecular Weight

278.10 g/mol

IUPAC Name

6-(1-aminoethyl)-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H10F3N3.2ClH/c1-4(12)6-2-5(8(9,10)11)3-7(13)14-6;;/h2-4H,12H2,1H3,(H2,13,14);2*1H

InChI Key

UOCMNJVICUNQNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=C1)C(F)(F)F)N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.